molecular formula C28H44Cl2N4O2 B13736328 Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride CAS No. 152-25-0

Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride

Cat. No.: B13736328
CAS No.: 152-25-0
M. Wt: 539.6 g/mol
InChI Key: RFLYGJKKPYVELY-UHFFFAOYSA-N
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Description

Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is a quaternary ammonium compound known for its cholinesterase inhibitory activity. This compound is structurally characterized by the presence of oxalylbis(iminoethylene) and benzyldiethyl groups, making it a symmetrical oxalamide-based bis-quaternary ammonium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride involves the reaction of N,N’-bis(2-diethylaminoethyl)oxamide with benzyl chloride. The process typically involves the following steps :

    Formation of N,N’-bis(2-diethylaminoethyl)oxamide: This is achieved by reacting 2-diethylaminoethylamine with ethyl oxalate in xylene under reflux conditions.

    Quaternization: The resulting N,N’-bis(2-diethylaminoethyl)oxamide is then reacted with benzyl chloride in acetonitrile under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization using ethanol and ether .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of Ammonium, (oxalylbis(iminoethylene))bis(benzyldiethyl-, dichloride is its inhibition of cholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting cholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like myasthenia gravis, where cholinergic transmission is impaired .

Properties

CAS No.

152-25-0

Molecular Formula

C28H44Cl2N4O2

Molecular Weight

539.6 g/mol

IUPAC Name

benzyl-[2-[[2-[2-[benzyl(diethyl)azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride

InChI

InChI=1S/C28H42N4O2.2ClH/c1-5-31(6-2,23-25-15-11-9-12-16-25)21-19-29-27(33)28(34)30-20-22-32(7-3,8-4)24-26-17-13-10-14-18-26;;/h9-18H,5-8,19-24H2,1-4H3;2*1H

InChI Key

RFLYGJKKPYVELY-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-].[Cl-]

Origin of Product

United States

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